molecular formula C20H23NO3 B112246 (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone CAS No. 202861-97-0

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone

Cat. No.: B112246
CAS No.: 202861-97-0
M. Wt: 325.4 g/mol
InChI Key: ACUYZILXZGMZSY-KRWDZBQOSA-N
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Description

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of reagents and conditions may be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.

    Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in dioxane.

    Substitution: Various nucleophiles in the presence of a base.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

    Deprotection: The major product is the free amine after removal of the Boc group.

    Substitution: The products depend on the nucleophile used in the reaction.

    Oxidation and Reduction: The products vary based on the specific reaction conditions.

Scientific Research Applications

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptide-based compounds for biological studies.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of peptide drugs.

    Industry: Applied in the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Fmoc-amino)-1,3-diphenyl-1-propanone: Features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.

    (S)-2-(Cbz-amino)-1,3-diphenyl-1-propanone: Contains a carbobenzyloxy (Cbz) protecting group, which is removed by hydrogenolysis.

Uniqueness

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxo-1,3-diphenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-17(14-15-10-6-4-7-11-15)18(22)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,21,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUYZILXZGMZSY-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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